Thalidomide-PEG3-NH2 (hydrochloride)
Description
Contextualizing Thalidomide-Based Ligands in Chemical Probe Development
The story of thalidomide (B1683933) is one of remarkable scientific repurposing. Initially a drug with a tragic history, its mechanism of action was later discovered to involve binding to the CRBN protein. bldpharm.com This discovery was a watershed moment, as it provided a "handle" to recruit the CRBN E3 ligase. Chemical biologists have since exploited this interaction to develop a vast array of chemical probes.
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are now widely used as CRBN-recruiting ligands in the design of PROTACs. frontiersin.orgglpbio.com These ligands are synthetically modified to include a linker attachment point, allowing them to be connected to a ligand for a target protein of interest. The resulting bifunctional molecule can then bring the target protein into close proximity with the CRBN E3 ligase, leading to the target's degradation.
The Role of Thalidomide-PEG3-NH2 (hydrochloride) as a Cereblon (CRBN) E3 Ubiquitin Ligase Ligand
Thalidomide-PEG3-NH2 (hydrochloride) serves as the E3 ligase-recruiting component in a PROTAC. The thalidomide portion of the molecule binds to a specific pocket in the CRBN protein, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event effectively "hijacks" the E3 ligase, making it available to ubiquitinate a target protein brought nearby by the other end of the PROTAC.
The PEG3 linker provides a flexible spacer of a defined length between the thalidomide ligand and the terminal amine group. The length and composition of the linker are critical determinants of a PROTAC's efficacy, as they influence the formation of a stable and productive ternary complex between the E3 ligase, the PROTAC, and the target protein. rsc.org The terminal amine group (NH2) provides a reactive site for conjugation to a ligand for the target protein, completing the synthesis of the heterobifunctional PROTAC molecule.
Overview of Targeted Protein Degradation (TPD) Modalities Utilizing Thalidomide-PEG3-NH2 (hydrochloride) Conjugates
The primary application of Thalidomide-PEG3-NH2 (hydrochloride) is in the construction of PROTACs. These molecules operate via a catalytic mechanism, where a single PROTAC molecule can induce the degradation of multiple target protein molecules. The process begins with the formation of a ternary complex, which then triggers the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
A prominent example of a target class for which thalidomide-based PROTACs have been successfully developed is the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. medchemexpress.comnih.gov Overexpression or aberrant activity of BRD4 is implicated in various cancers. Researchers have synthesized BRD4-targeting PROTACs by conjugating a BRD4 inhibitor, such as JQ1, to a CRBN ligand like thalidomide via a linker. The use of a PEG linker, similar to that in Thalidomide-PEG3-NH2, has been shown to be effective in promoting the degradation of BRD4. rsc.org
The development of PROTACs using conjugates of Thalidomide-PEG3-NH2 (hydrochloride) has enabled the exploration of the "undruggable" proteome. Many disease-relevant proteins lack active sites that can be effectively targeted by traditional small molecule inhibitors. TPD offers a powerful alternative by targeting these proteins for degradation. The modular nature of PROTACs, facilitated by building blocks like Thalidomide-PEG3-NH2 (hydrochloride), allows for the rapid generation of degraders against a wide range of protein targets.
Below is a table summarizing the key components and their roles in a PROTAC constructed using Thalidomide-PEG3-NH2 (hydrochloride):
| Component | Function |
| Thalidomide Moiety | Binds to the Cereblon (CRBN) E3 ubiquitin ligase. |
| PEG3 Linker | Provides a flexible spacer to facilitate the formation of a productive ternary complex. |
| Terminal Amine (NH2) | Serves as a reactive handle for conjugation to a target protein ligand. |
| Target Protein Ligand | Binds to the specific protein of interest targeted for degradation. |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H24ClN3O7 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
4-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C19H23N3O7.ClH/c20-6-7-27-8-9-28-10-11-29-14-3-1-2-12-16(14)19(26)22(18(12)25)13-4-5-15(23)21-17(13)24;/h1-3,13H,4-11,20H2,(H,21,23,24);1H |
InChI Key |
UNNSZZPWHUBHBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization of Thalidomide Peg3 Nh2 Hydrochloride
General Synthetic Routes to Thalidomide-PEG3-NH2 (hydrochloride)
A common synthetic pathway begins with a substituted phthalic anhydride (B1165640), such as 4-bromophthalic anhydride or 4-hydroxyphthalic anhydride. nih.govresearchgate.net This precursor is condensed with 3-aminopiperidine-2,6-dione, usually in acetic acid at reflux, to form the core thalidomide (B1683933) structure. nih.gov
For a C5-linked conjugate like Thalidomide-5-NH-PEG3-NH2, the synthesis might start from 5-aminothalidomide. This intermediate can then be coupled with a PEG linker that has a Boc-protected amine at one end and a reactive group (e.g., a carboxylic acid) at the other. The coupling reaction, often an amide bond formation, connects the thalidomide core to the linker.
Alternatively, for a C4-linked ether conjugate, one could start with 4-hydroxythalidomide. researchgate.net This precursor can be alkylated under Mitsunobu conditions or via a Williamson ether synthesis with a suitable PEG linker, for instance, Boc-NH-PEG3-OTs (tosylate), where the terminal amine is protected as a tert-butyloxycarbonyl (Boc) carbamate. nih.gov
The final step in these syntheses is the deprotection of the terminal amine. The Boc protecting group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane (B109758) or dioxane. nih.gov Treatment with HCl not only deprotects the amine but also forms the corresponding hydrochloride salt, yielding the final product, Thalidomide-PEG3-NH2 hydrochloride. medchemexpress.commedchemexpress.com
Table 1: Illustrative General Synthetic Steps
| Step | Description | Key Reagents & Conditions | Reference |
|---|---|---|---|
| 1 | Thalidomide Core Synthesis | Condensation of a substituted phthalic anhydride with 3-aminopiperidine-2,6-dione. | nih.gov |
| 2 | Linker Attachment | Coupling of the thalidomide core with a protected PEG3-amine linker via methods like amide bond formation or ether synthesis. | nih.govresearchgate.net |
| 3 | Deprotection & Salt Formation | Removal of the terminal amine protecting group (e.g., Boc) and formation of the hydrochloride salt. | nih.govmedchemexpress.com |
Chemical Derivatization Strategies for Tailored Conjugate Synthesis
The terminal primary amine (-NH2) of Thalidomide-PEG3-NH2 (hydrochloride) is a crucial functional group that serves as a versatile point for "onward chemistry," primarily for the synthesis of tailored conjugates like PROTACs. tocris.com This amine group allows for the covalent attachment of a ligand designed to bind a specific protein of interest (POI), thereby completing the bifunctional PROTAC molecule. medchemexpress.eu
The most common derivatization strategy involves forming a stable amide bond. This is achieved by reacting the primary amine of Thalidomide-PEG3-NH2 with a carboxylic acid functional group on the POI ligand. The reaction is typically facilitated by standard peptide coupling reagents.
Other chemical strategies can also be employed to functionalize the terminal amine, expanding the toolkit for creating diverse conjugate architectures. These methods are chosen based on the desired properties of the final molecule, such as linker stability and the chemical nature of the available functional groups on the POI ligand.
Table 2: Derivatization Strategies for the Terminal Amine
| Strategy | Description | Common Reagents | Resulting Linkage | Reference |
|---|---|---|---|---|
| Amide Bond Formation | Reaction between the amine and a carboxylic acid. This is a highly robust and common method. | HATU, HOBt, EDC, DCC | Amide | researchgate.net |
| Reductive Amination | Reaction with an aldehyde or ketone on the POI ligand, followed by reduction. | Sodium triacetoxyborohydride (B8407120) (STAB) | Secondary Amine | nih.gov |
| Sulfonamide Formation | Reaction with a sulfonyl chloride. | Sulfonyl chloride, base (e.g., triethylamine) | Sulfonamide | researchgate.net |
| Urea/Thiourea Formation | Reaction with an isocyanate or isothiocyanate. | Isocyanate or Isothiocyanate | Urea or Thiourea | researchgate.net |
These derivatization strategies allow for the modular assembly of PROTACs, enabling researchers to systematically explore how different POI ligands, when combined with the thalidomide-CRBN recruiting element, affect the degradation of a target protein. medchemexpress.commedchemexpress.comtargetmol.com
Design Principles for Polyethylene (B3416737) Glycol (PEG) Linker Integration in Thalidomide-Based Compounds
The polyethylene glycol (PEG) linker is not merely a spacer; it is a critical component that significantly influences the physicochemical and biological properties of thalidomide-based conjugates. biochempeg.comnih.gov The rational design of the PEG linker, including its length, flexibility, and attachment points, is essential for optimizing the efficacy of the final molecule, such as a PROTAC. nih.gov
Exploration of PEG Chain Length and Flexibility in Molecular Design
The length and inherent flexibility of the PEG chain are paramount design considerations that impact solubility, stability, and the ability to form a productive ternary complex (POI-PROTAC-E3 ligase). biochempeg.comnih.gov
PEG Chain Length: The length of the linker must be carefully optimized. biochempeg.com A linker that is too short may cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex and thus inhibiting protein degradation. biochempeg.com Conversely, a linker that is too long might lead to reduced efficacy due to unfavorable conformational flexibility or a high entropy penalty upon binding. biochempeg.com Studies have shown that systematically varying the number of PEG units allows for the empirical determination of the optimal length for a given POI-ligase pair, which can significantly enhance degradation potency. researchgate.netdovepress.com For example, in some systems, increasing the PEG linker length from two to three units can dramatically improve degradation efficiency.
Flexibility: PEG-based linkers are among the most common flexible linkers used in PROTAC design. nih.gov This flexibility allows the molecule to adopt multiple conformations, which can be advantageous for enabling the two ends of the PROTAC to simultaneously engage their respective protein targets. nih.gov However, high flexibility can also be a drawback, as it may not sufficiently restrict the geometry of the ternary complex into a productive orientation for ubiquitin transfer.
Physicochemical Properties: PEG linkers are hydrophilic, which can significantly improve the aqueous solubility of often-lipophilic small molecule conjugates. biochempeg.comprecisepeg.com This is a crucial advantage, as poor solubility can hinder biological evaluation. Furthermore, the PEG chain can create a hydration shell that may shield the conjugate from enzymatic degradation, potentially enhancing its metabolic stability and extending its half-life in biological systems. biochempeg.comchempep.comnih.gov
Table 3: Impact of PEG Chain Length on Conjugate Properties
| PEG Chain Length | Potential Advantages | Potential Disadvantages | Reference |
|---|---|---|---|
| Short (e.g., 1-4 units) | More rigid, may provide better conformational control. | Higher risk of steric hindrance, may prevent ternary complex formation. | biochempeg.comprecisepeg.com |
| Medium (e.g., 5-12 units) | Balances flexibility and reach, often found to be optimal. | Requires empirical optimization for each system. | researchgate.netdovepress.com |
| Long (>12 units) | Provides maximum reach, enhanced solubility. | Can be overly flexible ("floppy"), potentially reducing efficacy; may impart undesirable pharmacokinetic properties. | biochempeg.comnih.gov |
Influence of Linker Attachment Points on Conjugate Architecture
The point at which the PEG linker is attached to the thalidomide core is a critical determinant of the final conjugate's biological activity and stability. researchgate.netnih.gov Different positions on the thalidomide scaffold serve as "exit vectors" for the linker, and the choice of this vector profoundly impacts how the molecule orients itself when bound to CRBN, which in turn affects ternary complex formation. nih.govresearchgate.net
The most common attachment points on the thalidomide scaffold are the C4 and C5 positions of the phthalimide (B116566) ring. nih.gov
C4-Position: Linkers attached at the C4 position, often via an ether or amino linkage to a 4-hydroxy or 4-aminothalidomide precursor, are widely used. nih.gov Studies comparing different attachment points have shown that C4-linked derivatives can result in highly stable and potent degraders. nih.gov
C5-Position: The C5 position is another viable attachment point. medchemexpress.com The choice between C4 and C5 can significantly alter the degradation profile, including the spectrum of proteins that are degraded (neosubstrates). nih.gov For instance, the linker position can influence the degradation of known CRBN neosubstrates like IKZF1 and IKZF3. researchgate.net
Glutarimide (B196013) Nitrogen: Alkylation at the nitrogen of the glutarimide ring is also possible. However, this modification typically abrogates binding to CRBN. nih.gov Therefore, derivatives with linkers at this position are often synthesized as negative controls to demonstrate that the observed biological effects are dependent on CRBN engagement. nih.gov
The hydrolytic stability of the conjugate can also be heavily influenced by the linker's attachment point and chemistry. researchgate.netnih.gov For example, some linker chemistries, like certain oxy-acetamide linkages, have been reported to be susceptible to hydrolysis, while other linkages demonstrate greater stability. researchgate.net Therefore, the selection of both the attachment site and the specific chemical bond connecting the linker to the thalidomide core is crucial for designing robust and effective molecules. nih.gov
Table 4: Comparison of Thalidomide Linker Attachment Points
| Attachment Point | Common Precursor | Typical Effect on CRBN Binding | Notes | Reference |
|---|---|---|---|---|
| C4-Position (Phthalimide) | 4-Hydroxythalidomide, 4-Aminothalidomide | Maintained | A common and effective site for creating active PROTACs. Can lead to stable conjugates. | nih.govnih.gov |
| C5-Position (Phthalimide) | 5-Aminothalidomide, 5-Bromothalidomide | Maintained | An alternative effective site. The choice between C4 and C5 can alter neosubstrate degradation profile. | medchemexpress.comresearchgate.netnih.gov |
| Glutarimide Nitrogen | Thalidomide | Abrogated | Used to create negative control compounds that cannot engage CRBN. | nih.gov |
Molecular Recognition and Biochemical Interactions of Thalidomide Peg3 Nh2 Hydrochloride
Interaction with the Cereblon (CRBN) E3 Ubiquitin Ligase Substrate Receptor
The thalidomide (B1683933) portion of the molecule is responsible for binding to Cereblon (CRBN), which is a substrate receptor component of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex. nih.govscispace.com This interaction is the foundational step for the recruitment of the entire E3 ligase machinery. researchgate.net
Structural Basis of Thalidomide Moiety Binding to the CRBN Tri-Tryptophan Pocket
The binding of the thalidomide moiety to CRBN is a highly specific interaction occurring within a hydrophobic pocket on the CRBN protein. nih.gov This pocket is uniquely characterized by the presence of three key tryptophan residues: Trp380, Trp386, and Trp400, and is thus referred to as the "tri-tryptophan pocket" or "thalidomide-binding pocket". nih.govrsc.orgmdpi.com
The glutarimide (B196013) ring of thalidomide fits snugly into this pocket, an interaction critical for binding. rsc.orgwjbphs.com This fit is stabilized by specific hydrogen bonds. Key interactions include two hydrogen bonds formed between the glutarimide ring and the protein backbone at residues His378 and Trp380. rsc.orgresearchgate.net The phthalimide (B116566) ring portion of the thalidomide molecule remains more solvent-exposed, which allows it to influence the binding of new protein substrates (neosubstrates). nih.govnih.gov This precise structural arrangement explains why mutations in this pocket, such as a YW/AA mutation, can abolish thalidomide binding. rsc.org
Stereospecificity in CRBN Binding and its Implications for Thalidomide-PEG3-NH2 (hydrochloride) Research
Thalidomide is a chiral molecule and exists as two distinct enantiomers: (S)-thalidomide and (R)-thalidomide. wjbphs.comresearchgate.net Biochemical and structural studies have revealed a significant difference in how these two isomers interact with CRBN. The (S)-enantiomer exhibits a binding affinity for CRBN that is approximately 10-fold stronger than the (R)-enantiomer. scispace.comresearchgate.netnih.gov
Crystal structures show that while both enantiomers can physically fit into the tri-tryptophan pocket, they do so with different conformations. nih.govresearchgate.net The (S)-enantiomer binds in a more "relaxed" conformation, similar to its unbound state. nih.gov In contrast, the glutarimide ring of the (R)-enantiomer must adopt a highly twisted conformation to avoid steric clashes within the binding pocket, which results in its weaker binding activity. nih.govresearchgate.net
This stereospecificity is critical for the development of molecules like Thalidomide-PEG3-NH2. For this compound to function effectively as a CRBN-recruiting element in a PROTAC, it must be synthesized or utilized as the potent (S)-enantiomer. researchgate.netresearchgate.net The primary biological activity, including the recruitment of the E3 ligase complex for protein degradation, is mediated predominantly by the (S)-form. researchgate.net
Table 1: Comparative Binding Affinity of Thalidomide Enantiomers to CRBN
| Enantiomer | Relative Binding Affinity to CRBN | Conformation in CRBN Pocket | Primary Activity |
|---|---|---|---|
| (S)-thalidomide | ~10-fold stronger | Relaxed, favorable | Mediates CRBN-dependent effects |
| (R)-thalidomide | Weaker | Twisted, strained | Weakly engages CRBN |
This table is generated based on findings from multiple biochemical and structural studies. nih.govresearchgate.netresearchgate.netnih.gov
Mechanisms of E3 Ligase Recruitment by Thalidomide-PEG3-NH2 (hydrochloride) Conjugates
Thalidomide-PEG3-NH2 (hydrochloride) is not an active degrader on its own but serves as the E3 ligase-binding component of a larger bifunctional molecule, a PROTAC. jenkemusa.comnih.gov PROTACs are designed to induce the degradation of a specific protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system. chemenu.comoup.com
The mechanism proceeds as follows:
Ternary Complex Formation : A PROTAC constructed using Thalidomide-PEG3-NH2 has two ends. One end, the thalidomide moiety, binds to CRBN. oup.com The other end is a ligand designed to bind to a specific POI. The PROTAC acts as a molecular bridge, bringing the CRBN E3 ligase complex and the POI into close proximity, thereby forming a key intermediate known as a ternary complex (POI-PROTAC-CRBN). chemenu.comresearchgate.net
Ubiquitination of the POI : The formation of this ternary complex positions the POI adjacent to the recruited E3 ligase. nih.gov This proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. nih.gov
Proteasomal Degradation : The POI, now tagged with a polyubiquitin (B1169507) chain, is recognized by the 26S proteasome, the cell's protein degradation machinery. oup.com The proteasome then unfolds and degrades the tagged protein, while the PROTAC molecule and the CRBN complex are released and can participate in further degradation cycles. chemenu.com
Therefore, Thalidomide-PEG3-NH2 functions by enabling the recruitment of the CRL4^CRBN^ E3 ligase to a target protein, initiating the cascade of events that leads to the target's selective destruction. researchgate.netresearchgate.net
Impact of the PEG3 Linker and Terminal Amine on Binding Affinity and Specificity
The linker connecting the thalidomide moiety to the POI-binding ligand is not merely a passive spacer; its composition and length are critical determinants of a PROTAC's efficacy. nih.govprecisepeg.com
The PEG3 linker (a short polyethylene (B3416737) glycol chain) in Thalidomide-PEG3-NH2 offers several advantages:
Solubility : PEG linkers are hydrophilic and can significantly improve the water solubility of the entire PROTAC molecule, which is often a challenge with large, complex organic structures. jenkemusa.comprecisepeg.combiochempeg.com
Spacing and Flexibility : The linker provides the necessary distance and geometric flexibility to allow both the thalidomide and the POI ligand to bind to their respective protein targets simultaneously without steric hindrance. nih.gov The optimal length of a linker is highly dependent on the specific targets, as a linker that is too short or too long can prevent effective ternary complex formation. nih.govsigmaaldrich.com
Degradation Efficiency : Studies have shown that linker length directly impacts the degradation potency of a PROTAC. For example, in one study on estrogen receptor-α targeting PROTACs, a 16-atom linker was found to be significantly more potent than a 12-atom linker, despite similar binding affinities. sigmaaldrich.com This highlights the linker's role in achieving a productive orientation for ubiquitination.
The terminal amine (-NH2) group is the key functional handle for synthesis. broadpharm.com It serves as the reactive site for conjugating the Thalidomide-PEG3 unit to a POI ligand, typically through the formation of a stable amide bond. broadpharm.comtocris.com This allows for a modular and efficient assembly of a diverse range of PROTAC molecules targeting different proteins for degradation.
Thalidomide Peg3 Nh2 Hydrochloride As a Core Component in Targeted Protein Degradation Systems
Fundamentals of PROTAC Technology and Thalidomide-PEG3-NH2 (hydrochloride)'s Role as a Degrader Building Block
PROTAC technology represents a paradigm shift in pharmacology, moving from traditional protein inhibition to induced protein degradation. nih.gov PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). nih.govrsc.org Structurally, a PROTAC consists of three key components: a "warhead" that binds to a specific protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two. chemenu.comresearchgate.net
Thalidomide-PEG3-NH2 (hydrochloride) functions as a specialized E3 ligase ligand-linker conjugate. emolecules.comnih.govelifesciences.org The thalidomide (B1683933) moiety within this compound specifically binds to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govbiochempeg.comnih.govscispace.com The PEG3 (polyethylene glycol) portion acts as a flexible linker, and the terminal amine group (NH2) provides a reactive handle for conjugation to a ligand that targets a specific protein for degradation. nih.govcellgs.com
The fundamental principle of PROTAC action is to bring an E3 ligase, in this case, CRBN, into close proximity with a target protein that it would not normally interact with. nih.gov This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to the target protein. oup.com The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for breaking down cellular proteins. mdpi.com This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can engage in further rounds of degradation. repec.org
The modular nature of PROTACs, enabled by building blocks like Thalidomide-PEG3-NH2 (hydrochloride), allows for the creation of a diverse range of degraders against various protein targets by simply altering the warhead ligand. researchgate.netnih.gov
Table 1: Components of Thalidomide-PEG3-NH2 (hydrochloride) and their Functions in PROTACs
| Component | Function |
| Thalidomide | Binds to the Cereblon (CRBN) E3 ubiquitin ligase. nih.govbiochempeg.comnih.govscispace.com |
| PEG3 Linker | Provides a flexible connection between the thalidomide moiety and the target protein ligand. cellgs.combiorxiv.org |
| Amine (NH2) Group | Serves as a reactive site for conjugation to a warhead ligand. nih.govcellgs.com |
| Hydrochloride Salt | Improves solubility and handling of the compound. |
Formation and Dynamics of Ternary Complexes Involving Thalidomide-PEG3-NH2 (hydrochloride) Conjugates and Target Proteins
The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase. repec.orgnih.gov In the context of a PROTAC synthesized from Thalidomide-PEG3-NH2 (hydrochloride), this would be a POI-PROTAC-CRBN complex. The formation of this complex is a critical initial step that precedes ubiquitination and subsequent degradation. nih.govbiorxiv.org
The stability and conformation of the ternary complex are influenced by several factors, including the specific interactions between the PROTAC and each protein, as well as the protein-protein interactions between the POI and CRBN. biorxiv.org A key concept in understanding ternary complex formation is cooperativity (α) . Cooperativity is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. biorxiv.orgnih.gov
Positive Cooperativity (α > 1): The binding of the first protein increases the affinity of the PROTAC for the second protein, leading to a more stable ternary complex.
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, resulting in a less stable complex.
No Cooperativity (α = 1): The binding events are independent.
The linker component of the PROTAC, in this case, the PEG3 chain derived from Thalidomide-PEG3-NH2 (hydrochloride), plays a crucial role in the dynamics of the ternary complex. nih.govelifesciences.org The length and flexibility of the linker can influence the relative orientation of the POI and CRBN, which in turn affects the efficiency of ubiquitin transfer. elifesciences.orgelifesciences.org Molecular dynamics simulations have shown that the linker can adopt various conformations, facilitating different protein-protein contact surfaces within the ternary complex. elifesciences.orgelifesciences.org The optimal linker length and composition are critical for achieving productive ubiquitination. elifesciences.org
The formation of a stable ternary complex is not always a guarantee of successful protein degradation. The geometry of the complex must allow for the accessible lysine (B10760008) residues on the surface of the target protein to be positioned within the catalytic zone of the E2 ubiquitin-conjugating enzyme associated with the E3 ligase complex. nih.govnih.gov
Ubiquitination and Proteasomal Degradation Mechanisms Mediated by Thalidomide-PEG3-NH2 (hydrochloride)-Based PROTACs
Once a productive ternary complex is formed using a Thalidomide-PEG3-NH2 (hydrochloride)-based PROTAC, the CRL4^CRBN^ E3 ubiquitin ligase is brought into close proximity to the target protein. This triggers a cascade of events leading to the protein's destruction. researchgate.net
The process of ubiquitination involves a series of enzymatic reactions:
Ubiquitin Activation: An E1 activating enzyme activates a ubiquitin molecule in an ATP-dependent manner. nih.gov
Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme. nih.gov
Ubiquitin Ligation: The E3 ligase (in this case, CRL4^CRBN^) acts as a scaffold, recognizing both the E2-ubiquitin complex and the target protein (brought in by the PROTAC). It facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the surface of the target protein. scispace.comoup.com
This process is repeated to form a polyubiquitin (B1169507) chain on the target protein, with K48-linked polyubiquitin chains being the primary signal for proteasomal degradation. mdpi.comnih.gov The polyubiquitinated target protein is then recognized by the 26S proteasome. mdpi.com The proteasome unfolds and cleaves the target protein into small peptides, effectively eliminating it from the cell. mdpi.com The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules. repec.org
Structure Activity Relationship Sar Studies of Thalidomide Peg3 Nh2 Hydrochloride and Its Analogues in Chemical Biology Research
Systematic Evaluation of Thalidomide-Based Ligands for CRBN Engagement and Modulator Activity
The interaction between the thalidomide-based ligand and CRBN is the critical first step in the mechanism of action for these molecular degraders. CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govscispace.com The binding of a ligand like thalidomide (B1683933) to CRBN alters the substrate specificity of the complex, enabling it to recognize and ubiquitinate new target proteins, or "neosubstrates," marking them for destruction by the proteasome. scispace.comuni.lu
Systematic studies have revealed key structural features of thalidomide and its derivatives that govern their binding affinity for CRBN and subsequent modulator activity. The glutarimide (B196013) ring of thalidomide is essential for its insertion into a specific "tri-tryptophan pocket" within the CRBN thalidomide-binding domain. scispace.comresearchgate.net Conversely, the phthalimide (B116566) portion is more solvent-exposed, allowing for chemical modifications, such as the attachment of linkers like PEG3-NH2, without abolishing CRBN binding. rsc.org
Derivatives of thalidomide, known as immunomodulatory drugs (IMiDs), have been systematically evaluated to understand how small structural changes impact CRBN engagement. For instance, lenalidomide (B1683929) and pomalidomide, which feature an amino group and a carbonyl group modification on the phthalimide ring, respectively, exhibit significantly higher binding affinity for CRBN compared to the parent thalidomide. nih.govrsc.org This enhanced binding often translates to more potent degradation of neosubstrates. rsc.org The level of CRBN expression within cells is a limiting factor for the activity of these drugs; higher CRBN levels can lead to more rapid substrate degradation. nih.gov
The binding affinity of these ligands directly influences their effectiveness. Studies using various biophysical methods have quantified these interactions, demonstrating a clear hierarchy in binding strength. grafiati.com This systematic evaluation provides a rational basis for selecting the most appropriate CRBN ligand for a given PROTAC application, balancing binding potency with the synthetic feasibility of linker attachment. researchgate.net
| Ligand | Modification vs. Thalidomide | Approximate IC₅₀ (μM) |
|---|---|---|
| Thalidomide | Parent Compound | 30 |
| Lenalidomide | Amino group at position 4 of phthalimide; lacks one carbonyl group | 3 |
| Pomalidomide | Amino group at position 4 of phthalimide | 3 |
| Phthalimide | Lacks the glutarimide ring | No appreciable binding |
Modulation of Linker Properties and their Influence on Degradation Efficiency
The linker component of a PROTAC, such as the PEG3 chain in Thalidomide-PEG3-NH2, is not merely a passive spacer. Its properties—including length, rigidity, and chemical composition—critically influence the ability of the PROTAC to form a stable and productive ternary complex between the target protein and the E3 ligase. The formation of this ternary complex is a prerequisite for the ubiquitination and subsequent degradation of the target protein.
Research has shown that there is often an optimal linker length for a given target-ligand pair. A linker that is too short may cause steric clashes between the target protein and CRBN, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might be overly flexible, leading to an entropic penalty that destabilizes the complex. The "hook effect," where degradation efficiency decreases at high PROTAC concentrations, can also be influenced by linker properties, as it relates to the formation of unproductive binary complexes versus productive ternary ones.
The chemical nature of the linker is also a key variable. Polyethylene (B3416737) glycol (PEG) linkers, like the one in Thalidomide-PEG3-NH2, are commonly used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. However, their flexibility is a double-edged sword. More rigid linkers, such as those based on alkyl or aromatic systems, can reduce the entropic cost of forming the ternary complex, potentially leading to enhanced degradation efficiency. The choice of linker attachment point on both the target-binding ligand and the E3 ligase ligand can also profoundly impact the geometry of the ternary complex and, consequently, its degradation activity. The systematic exploration of these linker properties is a cornerstone of modern PROTAC design, enabling the fine-tuning of degradation potency and selectivity.
Computational Approaches in Predicting Molecular Interactions and Optimizing Conjugate Design
The complexity of the three-body system (target protein, PROTAC, and E3 ligase) makes the rational design of effective degraders challenging. Computational methods have become indispensable tools for predicting and understanding the molecular interactions that govern PROTAC efficacy, thereby guiding the optimization of conjugates like those derived from Thalidomide-PEG3-NH2.
Molecular docking is a primary computational tool used to predict the binding pose of the thalidomide moiety within the CRBN binding pocket. researchgate.net These models help confirm that modifications, such as the addition of a linker, are positioned at a vector that projects away from the protein surface, minimizing interference with the crucial binding interactions. researchgate.net
More advanced techniques, such as molecular dynamics (MD) simulations, are employed to model the entire ternary complex. MD simulations provide insights into the dynamics, stability, and conformational landscape of the Target-PROTAC-CRBN complex. By simulating the system over time, researchers can assess the cooperativity of binding—whether the binding of the PROTAC to one protein enhances its affinity for the other. These simulations can help rationalize why certain linker lengths or compositions lead to more stable and productive ternary complexes. They can also identify key protein-protein and protein-linker interactions that stabilize the assembly required for efficient ubiquitin transfer. These computational predictions allow for the in silico screening of virtual libraries of PROTACs with different linkers and attachment points, prioritizing the most promising candidates for chemical synthesis and experimental validation.
Rational Design of Novel Thalidomide-PEG3-NH2 (hydrochloride) Derivatives for Specific Research Applications
The Thalidomide-PEG3-NH2 scaffold serves as a versatile starting point for the rational design of novel derivatives tailored for specific research applications beyond simply inducing degradation. By modifying the core components—the CRBN ligand, the linker, or the reactive handle—researchers can create sophisticated chemical probes to investigate the ubiquitin-proteasome system.
One area of active research is the development of PROTACs with built-in functionalities. For example, a fluorescent dye can be incorporated into the linker to allow for direct visualization of the PROTAC's cellular localization or to quantify ternary complex formation using biophysical techniques like Fluorescence Resonance Energy Transfer (FRET).
Another strategy involves the creation of "caged" or photo-cleavable PROTACs. In these designs, a photolabile group is incorporated into the molecule, rendering it inactive until it is "uncaged" by exposure to a specific wavelength of light. This provides precise spatiotemporal control over protein degradation, allowing researchers to study the acute effects of a protein's depletion in a specific cellular region or at a specific time point.
Furthermore, efforts are underway to design novel CRBN ligands that move beyond the traditional thalidomide scaffold. These new ligands may offer improved binding affinity, altered neosubstrate profiles, or better drug-like properties. By coupling these next-generation CRBN binders to various linkers and warheads, researchers are expanding the toolkit for targeted protein degradation and enabling new avenues of chemical biology research. researchgate.net
Advanced Research Methodologies for Characterizing Thalidomide Peg3 Nh2 Hydrochloride Based Protacs
Biochemical and Biophysical Assays for Protein-Protein Interaction Analysis
The formation of a stable ternary complex, consisting of the PROTAC, the target protein, and the E3 ligase, is the cornerstone of PROTAC-mediated protein degradation. rsc.orgnih.gov A variety of sophisticated biochemical and biophysical assays are utilized to quantify the interactions within this complex.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time. In the context of a Thalidomide-PEG3-NH2-based PROTAC, SPR is employed to dissect the binary and ternary interactions. For instance, the CRBN E3 ligase can be immobilized on a sensor chip, and the binding of the PROTAC is measured. Subsequently, the target protein is introduced to assess the formation and stability of the ternary complex. The key parameters obtained from SPR are the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd), which is a measure of binding affinity. A lower Kd value signifies a stronger binding interaction. It has been observed that PROTACs with shorter, more rigid linkers can sometimes lead to the formation of a more cooperative ternary complex, a phenomenon that can be quantified using SPR. nih.gov
Isothermal Titration Calorimetry (ITC) is another indispensable biophysical technique that measures the heat change associated with a binding event. rsc.org This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. By titrating the PROTAC into a solution containing either the target protein or the E3 ligase, the binary binding thermodynamics can be characterized. To study the ternary complex, the PROTAC and one protein partner can be titrated into a solution of the other protein. The thermodynamic signature provides deep insights into the driving forces of the binding event, whether it is enthalpically or entropically driven.
| Parameter | Description | Representative Finding for a Thalidomide-Based PROTAC |
| Binding Affinity (Kd) | The concentration of ligand at which half of the binding sites of the protein are occupied at equilibrium. A lower value indicates higher affinity. | The binary affinity of the PROTAC for CRBN might be in the micromolar range, while its affinity for the target protein could be in the nanomolar range. |
| Cooperativity (α) | A measure of how the binding of the first protein to the PROTAC influences the binding of the second protein. α > 1 indicates positive cooperativity. | Positive cooperativity is often observed in successful PROTACs, indicating that the initial binding event promotes the formation of a stable ternary complex. |
| Enthalpy (ΔH) | The heat change upon binding. A negative value indicates an exothermic reaction, often driven by hydrogen bonds and van der Waals interactions. | The formation of the ternary complex is often an enthalpically favorable process. |
| Entropy (ΔS) | The change in randomness or disorder during binding. A positive value can indicate the release of bound solvent molecules. | The overall entropy change can be complex, reflecting both the ordering of the PROTAC and proteins and the disordering of solvent. |
This table presents representative findings and is for illustrative purposes.
While in vitro assays provide detailed biophysical parameters, it is crucial to confirm that the ternary complex forms within the complex environment of a living cell. Cellular proximity assays are designed for this purpose.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a widely used proximity-based assay. mdpi.com In this system, the target protein is genetically fused to a NanoLuc® luciferase, and the CRBN E3 ligase is tagged with a fluorescent acceptor, such as HaloTag®. When the Thalidomide-PEG3-NH2-based PROTAC brings the two tagged proteins into close proximity (<10 nm), energy is transferred from the luciferase to the fluorescent acceptor, generating a detectable light signal. The intensity of this signal is directly proportional to the amount of ternary complex formed, allowing for a quantitative assessment of intracellular complex formation in a dose- and time-dependent manner.
Structural Biology Techniques for Elucidating Ternary Complex Formation
Visualizing the three-dimensional structure of the ternary complex at an atomic level provides invaluable information for understanding the molecular basis of PROTAC activity and for rational drug design.
X-ray crystallography is a high-resolution structural technique that can reveal the precise atomic coordinates of the PROTAC, the target protein, and the E3 ligase within the ternary complex. nih.govuoc.gr Obtaining a crystal structure of this tripartite assembly can be challenging but offers unparalleled insights. rsc.org A successful crystal structure can elucidate the specific protein-protein and protein-PROTAC interactions that stabilize the complex. It can also reveal the orientation of the target protein's surface lysine (B10760008) residues relative to the E2 ubiquitin-conjugating enzyme, providing a structural basis for efficient ubiquitination. For thalidomide-based PROTACs, the crystal structure confirms the engagement of the thalidomide (B1683933) moiety with the CRBN binding pocket. acs.org
| Parameter | Description | Representative Finding for a Thalidomide-Based PROTAC Ternary Complex |
| Resolution (Å) | A measure of the level of detail in the crystal structure. Lower numbers indicate higher resolution. | High-resolution structures (e.g., <3.0 Å) are desirable for detailed analysis of interactions. |
| Protein-Protein Interfaces | The specific amino acid residues involved in the interaction between the target protein and the E3 ligase. | The structure would reveal the key hydrogen bonds, salt bridges, and hydrophobic interactions that mediate the formation of the ternary complex. |
| PROTAC Conformation | The three-dimensional shape adopted by the PROTAC molecule to bridge the two proteins. | The PEG3 linker would be visualized, and its flexibility or rigidity in the bound state could be assessed. |
| Ubiquitination Site Proximity | The distance and orientation of surface-exposed lysine residues on the target protein relative to the E3 ligase active site. | The structure can help predict which lysine residues are most likely to be ubiquitinated. |
This table presents representative findings and is for illustrative purposes.
Proteomic and Omics-Based Approaches for Identifying Neo-Substrates and Degradation Profiles
A critical aspect of PROTAC characterization is to determine its selectivity. While designed to degrade a specific target protein, a PROTAC could potentially induce the degradation of other proteins, known as off-targets or neo-substrates. Global proteomic approaches are essential for assessing the degradation profile of a Thalidomide-PEG3-NH2-based PROTAC.
Quantitative Mass Spectrometry-based Proteomics , such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, allows for the unbiased and global quantification of thousands of proteins in a cell. By comparing the proteomes of cells treated with the PROTAC to those treated with a vehicle control, one can identify all proteins that are significantly downregulated. This provides a comprehensive view of the PROTAC's selectivity. For example, a proteomics screen of cells treated with a thalidomide-based PROTAC revealed the selective degradation of the intended target with minimal off-target effects. nih.gov
| Protein | Fold Change (PROTAC vs. Control) | Significance (p-value) | Comment |
| Target Protein | -10.5 | < 0.001 | Efficient and specific degradation of the intended target. |
| Off-Target Protein A | -1.2 | > 0.05 | Not significantly degraded. |
| Off-Target Protein B | -1.1 | > 0.05 | Not significantly degraded. |
| CRBN | -1.5 | < 0.05 | Slight degradation of the E3 ligase itself can sometimes be observed. |
This table presents representative findings and is for illustrative purposes.
Functional Studies in Cell-Based Models to Assess Protein Knockdown (e.g., Western Blot)
Ultimately, the goal of a PROTAC is to functionally knock down the target protein in a cellular context. Simple and robust cell-based assays are used to confirm this activity.
Western Blotting is a widely used and semi-quantitative technique to detect the levels of a specific protein in a cell lysate. nih.govub.edu Cells are treated with increasing concentrations of the Thalidomide-PEG3-NH2-based PROTAC for a defined period. The cells are then lysed, and the proteins are separated by size using gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the target protein. The intensity of the resulting band is proportional to the amount of protein. A successful PROTAC will show a dose-dependent decrease in the level of the target protein. Western blotting is also used to confirm that the degradation is proteasome-dependent by co-treating the cells with a proteasome inhibitor, which should rescue the degradation of the target protein. nih.gov
Future Perspectives and Research Directions for Thalidomide Peg3 Nh2 Hydrochloride
Beyond CRBN: Harnessing Thalidomide-PEG3-NH2 (hydrochloride) for Alternative E3 Ligases
While the thalidomide (B1683933) moiety is renowned for its high-affinity binding to CRBN, an E3 ubiquitin ligase substrate receptor, the modular nature of PROTACs allows for the exploration of other E3 ligases. oup.comnih.gov The core structure of thalidomide can be conceptually adapted to generate ligands for other E3 ligases, thereby broadening the cellular machinery that can be hijacked for targeted protein degradation. This is a critical area of research as the expression levels and activity of E3 ligases can vary between different cell types and disease states.
The expansion beyond CRBN is driven by the need to overcome potential resistance mechanisms, such as the downregulation or mutation of CRBN, and to enhance the tissue-specific degradation of target proteins. nih.gov Researchers are actively investigating the use of thalidomide-like scaffolds to engage other E3 ligases, including the von Hippel-Lindau (VHL), cellular inhibitor of apoptosis protein 1 (cIAP1), and mouse double minute 2 homolog (MDM2). oup.comnih.gov
For instance, a study on ursane-thalidomide-based PROTACs demonstrated the successful degradation of MDM2, a key negative regulator of the p53 tumor suppressor. nih.govresearchgate.net In this innovative design, ursolic acid acted as the MDM2-binding ligand, while thalidomide was employed as the E3 ligase-recruiting moiety, showcasing the potential to target components of the ubiquitin-proteasome system itself. nih.gov Another area of exploration involves the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs), which utilize ligands for cIAP1 to induce degradation. oup.com While not directly using a thalidomide scaffold to bind cIAP1, the principle of using a small molecule to recruit this E3 ligase highlights a promising avenue for future thalidomide-based designs.
The development of PROTACs that can recruit alternative E3 ligases is a rapidly evolving field. The following table summarizes some of the key E3 ligases being explored as alternatives to CRBN for PROTAC development.
| E3 Ligase | Recruited by | Significance in PROTAC Design |
| VHL | VHL ligands | Well-characterized E3 ligase with established small molecule ligands. Offers an alternative to CRBN-based degradation pathways. |
| cIAP1 | Bestatin derivatives | Provides a distinct mechanism for inducing protein degradation, with potential for different substrate scope and cellular outcomes. |
| MDM2 | Nutlin derivatives | A crucial regulator of p53, targeting MDM2 can have direct anti-cancer effects in addition to its role in PROTACs. |
Fine-Tuning for Function: Next-Generation Thalidomide-PEG3-NH2 (hydrochloride) Derivatives
The "PEG3" component of Thalidomide-PEG3-NH2 (hydrochloride) is not merely a passive spacer but a critical determinant of the resulting PROTAC's biological activity. The length, composition, and attachment points of the linker profoundly influence the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), as well as the physicochemical properties of the molecule, such as solubility and cell permeability. precisepeg.com
Research has demonstrated that systematic modifications to the PEG linker can lead to derivatives with tunable properties, enhancing their utility as research tools. biochempeg.com The flexibility of the PEG chain can impact the orientation of the E3 ligase and the target protein, which in turn affects the efficiency of ubiquitination and subsequent degradation.
For example, studies have shown that varying the length of the PEG linker can dramatically alter the degradation potency and selectivity of a PROTAC. biochempeg.com A shorter or longer linker may be optimal for different target proteins, highlighting the need for a diverse toolbox of linker-modified thalidomide derivatives. The introduction of rigidity into the linker, for instance through the incorporation of cyclic structures, can also pre-organize the PROTAC into a bioactive conformation, potentially increasing its efficacy. precisepeg.com
The development of next-generation derivatives of Thalidomide-PEG3-NH2 (hydrochloride) with tailored linker properties will be instrumental in optimizing PROTACs for specific applications. The following table illustrates how linker modifications can be used to tune PROTAC properties.
| Linker Modification | Impact on PROTAC Properties | Research Utility |
| Varying PEG length (e.g., PEG1, PEG5) | Alters distance and orientation between E3 ligase and target protein, affecting ternary complex stability and degradation efficiency. | Optimization of degradation potency for specific targets. |
| Introducing rigidity (e.g., incorporating cyclic structures) | Constrains conformational flexibility, potentially leading to a more favorable binding geometry and increased selectivity. | Enhancing selectivity and reducing off-target effects. |
| Modifying linker composition (e.g., adding charged groups) | Influences solubility and cell permeability. | Improving the drug-like properties of PROTACs for in vivo studies. |
In Silico Innovation: The Role of AI and Machine Learning in PROTAC Design
The rational design of effective PROTACs is a complex multidimensional challenge. The vast chemical space of possible linkers, coupled with the intricate structural requirements for ternary complex formation, makes experimental screening a laborious and time-consuming process. The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize this field by enabling the in silico design and prediction of potent and selective PROTACs.
Machine learning algorithms can be employed to:
Predict Ternary Complex Formation: By analyzing the structural features of the PROTAC, target protein, and E3 ligase, ML models can predict the likelihood and stability of ternary complex formation.
Optimize Linker Design: AI can be used to generate novel linker structures with desired properties, such as optimal length, flexibility, and solubility.
Predict Degradation Potency: By learning from experimental data, ML models can predict the half-maximal degradation concentration (DC50) and maximum degradation level (Dmax) of a given PROTAC.
The application of these computational tools to Thalidomide-PEG3-NH2 (hydrochloride)-based PROTACs will allow researchers to more efficiently explore the vast chemical space and prioritize the synthesis of the most promising candidates.
A Tool for Discovery: Unveiling Fundamental Biology with Thalidomide-PEG3-NH2 (hydrochloride)
Beyond its therapeutic potential, Thalidomide-PEG3-NH2 (hydrochloride) and its derivatives are powerful tools for fundamental biological discovery. nih.gov By enabling the selective degradation of specific proteins, these molecules allow researchers to probe the function of these proteins in a temporal and dose-dependent manner, offering a significant advantage over genetic knockout approaches which are often permanent and can trigger compensatory mechanisms.
The ability to rapidly deplete a protein of interest allows for the elucidation of its role in complex cellular processes. For example, the use of thalidomide-based degraders has been instrumental in uncovering the roles of various "neosubstrates" of CRBN, proteins that are not its natural targets but are recruited for degradation in the presence of the drug. jst.go.jpresearchgate.net The identification of these neosubstrates has provided novel insights into the regulation of transcription, cell cycle control, and other fundamental biological pathways. oup.comresearchgate.net
Furthermore, the study of how thalidomide and its derivatives modulate the activity of the CRL4^CRBN^ E3 ligase complex has deepened our understanding of the ubiquitin-proteasome system itself. oup.comnih.gov The discovery that these small molecules can act as "molecular glues" to induce proximity between proteins has opened up new avenues for chemical biology and drug discovery. nih.gov
The use of Thalidomide-PEG3-NH2 (hydrochloride) in the construction of PROTACs allows for the systematic investigation of protein function. By targeting a specific protein for degradation, researchers can observe the downstream consequences and uncover previously unknown roles of that protein. This approach has been used to validate new drug targets and to dissect complex signaling networks. The following table provides examples of how thalidomide-based degraders have contributed to fundamental biological discoveries.
| Biological Question | How Thalidomide-Based Degraders Provided Insight | Key Discovery |
| What are the downstream effectors of a specific protein? | Rapid and selective degradation of the protein of interest, followed by analysis of cellular changes (e.g., gene expression, protein phosphorylation). | Identification of novel signaling pathways and cellular functions regulated by the target protein. |
| What is the role of a protein in a specific disease model? | Degradation of the target protein in a relevant cellular or animal model of disease. | Validation of the protein as a potential therapeutic target and understanding its contribution to disease pathology. |
| How is the ubiquitin-proteasome system regulated? | Studying the mechanism by which thalidomide derivatives modulate the activity of the CRBN E3 ligase. | Elucidation of the "molecular glue" mechanism and the discovery of novel neosubstrates. |
Q & A
Q. What is the rationale behind incorporating a PEG3 linker in Thalidomide-PEG3-NH2 hydrochloride for PROTAC development?
The PEG3 linker enhances solubility in aqueous and organic systems, reduces non-specific binding to biological targets, and optimizes spatial flexibility for ternary complex formation (E3 ligase-PROTAC-target protein). This design balances hydrophilicity and molecular weight, critical for intracellular delivery and proteasomal degradation efficiency .
Q. How does the solubility profile of Thalidomide-PEG3-NH2 hydrochloride influence experimental design in aqueous versus organic systems?
The compound’s dual solubility (water and organic solvents) allows flexibility in assay design. For cellular studies, aqueous buffers (PBS, pH 7.4) are preferred, while organic solvents (DMSO) are used for stock solutions. However, DMSO concentrations should be kept below 0.1% to avoid cytotoxicity .
Q. What are the critical steps in the synthesis of Thalidomide-PEG3-NH2 hydrochloride to ensure >95% purity?
Key steps include:
- Thalidomide derivatization : Selective amidation at the hydroxyl group to preserve cereblon-binding activity.
- PEG3 coupling : Use of carbodiimide-based conjugation under inert conditions to prevent PEG chain oxidation.
- Hydrochloride salt formation : Precipitation in anhydrous HCl/ether to ensure stoichiometric salt formation. Final purification via reverse-phase HPLC with acetonitrile/water gradients is essential .
Q. What storage conditions are required to maintain the stability of Thalidomide-PEG3-NH2 hydrochloride, and how does improper handling affect experimental reproducibility?
Store lyophilized powder at -20°C in airtight, light-protected vials. Reconstituted solutions should be aliquoted and used immediately to avoid hydrolysis. Repeated freeze-thaw cycles degrade the PEG linker, reducing PROTAC activity by up to 40% after three cycles .
Q. Which analytical methods (e.g., HPLC, mass spectrometry) are most effective for characterizing Thalidomide-PEG3-NH2 hydrochloride, and what acceptance criteria should be established?
- HPLC : Use a C18 column with UV detection at 260 nm (for thalidomide moiety). Acceptance: ≥95% peak purity.
- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular weight (542.97 Da).
- Elemental analysis : Validate chloride content (theoretical: 6.53%) to confirm hydrochloride stoichiometry .
Advanced Research Questions
Q. How can researchers optimize the spatial arrangement of Thalidomide-PEG3-NH2 hydrochloride in PROTACs to balance target engagement versus off-target effects?
Employ structure-activity relationship (SAR) studies by:
- Varying PEG chain length (PEG2-PEG6) to modulate linker flexibility.
- Using cryo-EM or X-ray crystallography to analyze ternary complex formation.
- Screening cereblon-binding mutants (e.g., CRBN I391V) to validate target specificity .
Q. What methodological approaches resolve contradictions between in vitro protein degradation efficiency and cellular permeability observed with Thalidomide-PEG3-NH2 hydrochloride conjugates?
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Quantify passive diffusion.
- Lysosomal inhibition : Treat cells with bafilomycin A1 to distinguish proteasomal vs. lysosomal degradation.
- Chemical modification : Introduce tert-butyl ester groups to enhance membrane permeability, followed by intracellular esterase cleavage .
Q. How does the hydrochloride salt form of Thalidomide-PEG3-NH2 impact pharmacokinetic properties compared to free base formulations in preclinical models?
The hydrochloride salt improves aqueous solubility (by 3-fold) and oral bioavailability (AUC increase of 50% in murine models). However, it may reduce blood-brain barrier penetration due to increased polarity, requiring formulation adjustments for CNS-targeted PROTACs .
Q. What experimental evidence supports the hypothesized ubiquitination-independent degradation pathways mediated by Thalidomide-PEG3-NH2 hydrochloride in certain cellular contexts?
- Ubiquitination assays : Use HA-Ub plasmid transfection and immunoprecipitation to detect target protein ubiquitination.
- Proteasome inhibition : Treat cells with MG-132; sustained degradation suggests non-proteasomal mechanisms (e.g., autophagy).
- CRISPR/Cas9 knockouts : Delete CRBN or VHL to confirm E3 ligase dependency .
Q. Which orthogonal validation techniques (e.g., CRISPR knockouts, thermal shift assays) are essential when studying target specificity of Thalidomide-PEG3-NH2 hydrochloride-based PROTACs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
